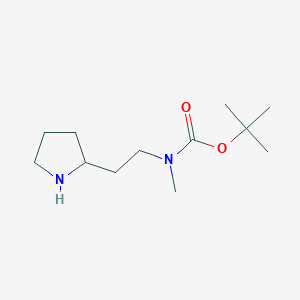![molecular formula C18H16O5 B12437943 (3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12437943.png)
(3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the use of methoxy-substituted benzaldehyde and a suitable hydroxybenzopyran derivative. The reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure its quality for various applications.
化学反応の分析
Types of Reactions
(3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid, respectively.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrobenzopyrans, and various substituted benzopyran compounds, each with distinct chemical and biological properties.
科学的研究の応用
(3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate oxidative stress pathways, inhibit inflammatory mediators, and interact with cellular signaling molecules. These interactions contribute to its potential therapeutic effects and biological activities.
類似化合物との比較
Similar Compounds
Trifluorotoluene: Known for its use as a specialty solvent and intermediate in organic synthesis.
Volatile Organic Compounds: Studied for their sensory properties and applications in various industries.
Dye Sensitized Solar Cells Compounds: Investigated for their potential in renewable energy applications.
Uniqueness
What sets (3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one apart from similar compounds is its unique combination of hydroxy and methoxy functional groups, which contribute to its distinct chemical reactivity and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C18H16O5 |
|---|---|
分子量 |
312.3 g/mol |
IUPAC名 |
7-hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-21-13-5-3-11(4-6-13)9-12-10-23-17-14(16(12)20)7-8-15(19)18(17)22-2/h3-9,19H,10H2,1-2H3 |
InChIキー |
WOXQROZUZURVHX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


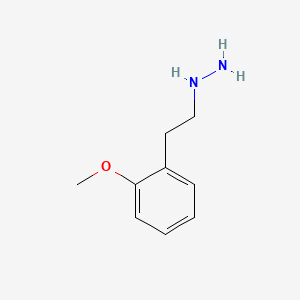

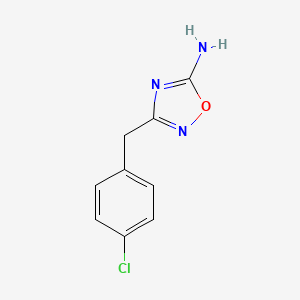
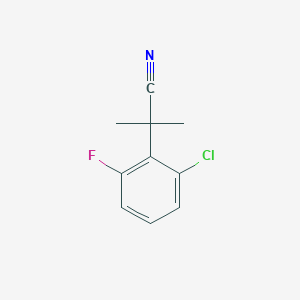
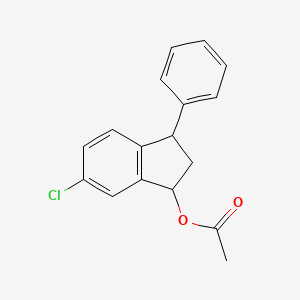
![Methyl 2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B12437886.png)



![5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B12437915.png)

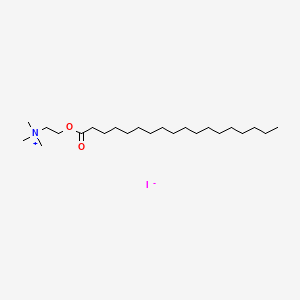
![(2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid](/img/structure/B12437931.png)
